![molecular formula C11H10BrNO B11866852 5-(2-Bromoethyl)quinolin-8-ol CAS No. 94136-01-3](/img/structure/B11866852.png)
5-(2-Bromoethyl)quinolin-8-ol
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Overview
Description
Preparation Methods
The synthesis of 5-(2-Bromoethyl)quinolin-8-ol typically involves the bromination of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with N-bromosuccinimide (NBS) in the presence of a solvent like chloroform . The reaction conditions usually involve stirring the mixture at room temperature until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
5-(2-Bromoethyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinolin-8-ol derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different quinoline derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in synthesizing various quinoline derivatives. These derivatives are crucial in developing new materials and catalysts. The unique substitution pattern of 5-(2-Bromoethyl)quinolin-8-ol allows for different chemical reactivity compared to other quinoline derivatives, making it a valuable building block in organic synthesis .
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that quinoline derivatives can inhibit bacterial growth by interfering with DNA replication or protein synthesis . The compound's biological activities are under investigation for their potential therapeutic applications.
Medicine
The compound is being explored for its potential use in drug development, particularly against various pathogens and cancer cell lines. Quinoline derivatives have been reported to show significant activity against Gram-positive and Gram-negative bacteria, as well as various cancer cell lines .
Antimicrobial Activity
In a study evaluating the antibacterial effects of various quinoline derivatives, this compound was tested against multiple strains of bacteria. Results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics, making it a promising candidate for further development .
Anticancer Properties
Another study focused on the anticancer effects of quinoline derivatives, including this compound. The compound was tested against several human cancer cell lines, showing potent activity with lower toxicity towards normal cells. This suggests its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
5-(2-Bromoethyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
5-Chloroquinolin-8-ol: Another derivative with similar applications but different chemical properties due to the presence of a chlorine atom instead of bromine.
7-Bromoquinolin-8-ol: Similar to this compound but with the bromine atom at a different position on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical reactivity and biological activities compared to other quinoline derivatives .
Biological Activity
5-(2-Bromoethyl)quinolin-8-ol is a synthetic derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in drug development.
Chemical Characteristics
This compound has the following chemical properties:
Property | Details |
---|---|
CAS Number | 94136-01-3 |
Molecular Formula | C11H10BrNO |
Molecular Weight | 252.11 g/mol |
IUPAC Name | This compound |
SMILES Notation | C1=CC2=C(C=CC(=C2N=C1)O)CCBr |
The compound is synthesized through the bromination of quinolin-8-ol, often using N-bromosuccinimide (NBS) in solvents like chloroform.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumonia, with inhibition zones comparable to standard antimicrobial agents . The mechanism of action is believed to involve interference with bacterial DNA replication and protein synthesis, leading to cell death.
Anticancer Properties
Research indicates that this compound may possess anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines, potentially through the induction of apoptosis and disruption of cell cycle progression. The compound's unique structure allows it to interact with specific molecular targets involved in cancer cell survival and growth .
The biological activity of this compound can be attributed to its ability to bind to various biological targets:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
Study on Antimicrobial Efficacy
In a comparative study, derivatives of quinoline, including this compound, were tested against several pathogenic bacteria. The results showed that the compound exhibited inhibition zones ranging from 22 mm to 25 mm against Klebsiella pneumonia and Pseudomonas aeruginosa, indicating potent antibacterial activity .
Research on Anticancer Activity
A recent investigation focused on the anticancer potential of various quinoline derivatives, including this compound. The study revealed that this compound significantly reduced cell viability in breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.
Properties
CAS No. |
94136-01-3 |
---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-(2-bromoethyl)quinolin-8-ol |
InChI |
InChI=1S/C11H10BrNO/c12-6-5-8-3-4-10(14)11-9(8)2-1-7-13-11/h1-4,7,14H,5-6H2 |
InChI Key |
QJLCMWNBAWWWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CCBr |
Origin of Product |
United States |
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